1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family, characterized by a benzene ring fused to an oxazole ring with a chlorine atom at the 6-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-amino-4-chlorophenol with acetic anhydride, followed by chlorination. The reaction typically proceeds under reflux conditions with a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(6-Chlorobenzo[d]oxazol-2-yl)acetic acid.
Reduction: 1-(6-Chlorobenzo[d]oxazol-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but typically involve binding to active sites or altering molecular conformations.
Comparison with Similar Compounds
- 1-(6-Fluorobenzo[d]oxazol-2-yl)ethanone
- 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone
- 1-(6-Methylbenzo[d]oxazol-2-yl)ethanone
Comparison: 1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C9H6ClNO2 |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6ClNO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3 |
InChI Key |
BHCFYJVCGDRFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)Cl |
Origin of Product |
United States |
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